molecular formula C10H12O4 B486007 2,4,5-Trimethoxybenzaldehyde CAS No. 4460-86-0

2,4,5-Trimethoxybenzaldehyde

Cat. No.: B486007
CAS No.: 4460-86-0
M. Wt: 196.20 g/mol
InChI Key: IAJBQAYHSQIQRE-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxybenzaldehyde, also known as this compound, is an organic compound with the molecular formula C10H12O4. It is a white to pale yellow crystalline solid with a spicy odor and taste. This compound is naturally found in the roots, seeds, and leaves of certain plants, such as carrots (Daucus carota L.) and the rhizomes of Acorus tatarinowii .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trimethoxybenzaldehyde can be synthesized through various methods. One common synthetic route involves the methylation of 2,4,5-trihydroxybenzaldehyde using dimethyl sulfate in the presence of a base, such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or methanol .

Industrial Production Methods

Industrial production of asarylaldehyde often involves the extraction of the compound from natural sources, such as the roots and seeds of plants like carrots. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: 2,4,5-trimethoxybenzoic acid

    Reduction: 2,4,5-trimethoxybenzyl alcohol

    Substitution: Various substituted derivatives depending on the substituent introduced

Comparison with Similar Compounds

2,4,5-Trimethoxybenzaldehyde can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern and its natural occurrence in certain plants, which contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2,4,5-trimethoxybenzaldehyde
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InChI

InChI=1S/C10H12O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3
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InChI Key

IAJBQAYHSQIQRE-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)OC
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Molecular Formula

C10H12O4
Record name 2,4,5-TRIMETHOXYBENZALDEHYDE
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DSSTOX Substance ID

DTXSID1022217
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Molecular Weight

196.20 g/mol
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Physical Description

2,4,5-trimethoxybenzaldehyde is a beige powder. (NTP, 1992), Beige solid; [CAMEO] White to pale brown solid; [MSDSonline], Solid
Record name 2,4,5-TRIMETHOXYBENZALDEHYDE
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Boiling Point

284 °F at 4 mmHg (Sublimes) (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in water, ethyl ether, chloroform, ligroin
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Vapor Pressure

0.00113 [mmHg]
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CAS No.

4460-86-0
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Melting Point

234 to 237 °F (NTP, 1992), 114 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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